M3/M2 Receptor Binding Selectivity: Umeclidinium vs. Tiotropium Direct Radioligand Comparison
In head-to-head radioligand binding studies using [³H]GSK573719 (umeclidinium) and [³H]tiotropium against human recombinant M2 and M3 muscarinic receptors expressed in CHO cell membranes, umeclidinium demonstrated greater M3/M2 selectivity compared with tiotropium [1]. Both compounds exhibited sub-nanomolar affinity for the M3 receptor, with [³H]GSK573719 showing a pKD of 10.5 ± 0.01 at M3 and 9.79 ± 0.08 at M2, representing an approximately 5-fold selectivity for M3 over M2 [1]. In contrast, [³H]tiotropium displayed a pKD of 10.7 ± 0.07 at M3 and 10.3 ± 0.08 at M2, corresponding to an approximately 3-fold selectivity for M3 over M2 [1].
| Evidence Dimension | M3/M2 receptor binding selectivity ratio |
|---|---|
| Target Compound Data | pKD: M3 = 10.5 ± 0.01, M2 = 9.79 ± 0.08; M3/M2 selectivity ≈5-fold |
| Comparator Or Baseline | Tiotropium: pKD: M3 = 10.7 ± 0.07, M2 = 10.3 ± 0.08; M3/M2 selectivity ≈3-fold |
| Quantified Difference | Umeclidinium M3/M2 selectivity ≈5-fold vs. tiotropium ≈3-fold (pKD difference at M2: 0.51 log units greater selectivity) |
| Conditions | [³H]GSK573719 and [³H]tiotropium radioligand binding to human recombinant M2 and M3 mAChR expressed in CHO cell membranes at 37°C in binding buffer (50mM HEPES, pH 7.4); n=4 experiments |
Why This Matters
Greater M3/M2 selectivity may translate to reduced cardiac M2-mediated off-target effects, a key consideration for compound selection in pharmacological profiling and drug discovery programs targeting respiratory indications.
- [1] Slack R, Barrett V, Rumsey W. Binding kinetics of a novel muscarinic antagonist, [³H]GSK573719: A comparison to [³H]tiotropium. pA2 Online. 2012; Abstract 017P. BPS Winter Meeting. View Source
